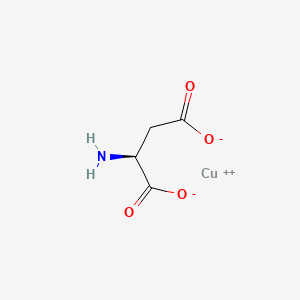
Copper L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper aspartate is a coordination compound formed by the reaction of copper ions with aspartic acid. Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an excellent ligand for metal ions.
Preparation Methods
Copper aspartate can be synthesized through various methods. One common approach involves the solvothermal reaction of a copper salt, racemic aspartic acid, and 1,2,4-triazole. This reaction leads to the formation of a nanoporous copper aspartate compound . Another method involves the preparation of copper aspartate nanofibers based on aspartic acid and copper. These nanofibers exhibit multiple enzyme-like activities . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Copper aspartate undergoes various chemical reactions, including:
Oxidation: Copper aspartate can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other compounds.
Reduction: It can also undergo reduction reactions, where copper ions are reduced to a lower oxidation state.
Substitution: Copper aspartate can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands. Common reagents and conditions used in these reactions include solvents like water or organic solvents, and specific catalysts or co-catalysts to enhance the reaction efficiency. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Copper aspartate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of copper aspartate involves its ability to mimic the activities of various enzymes. Copper ions in the compound can interact with substrates and facilitate catalytic reactions. For example, copper aspartate nanofibers exhibit peroxidase, laccase, catalase, ascorbate oxidase, and superoxide dismutase mimetic activities . These activities are achieved through the interaction of copper ions with specific molecular targets and pathways, enabling the compound to catalyze various biochemical reactions.
Comparison with Similar Compounds
Copper aspartate can be compared with other metal aspartate compounds, such as magnesium aspartate, potassium aspartate, calcium aspartate, and zinc aspartate . . The presence of copper ions also imparts distinct catalytic properties that are not observed in other metal aspartates.
Properties
CAS No. |
30272-90-3 |
|---|---|
Molecular Formula |
C4H5CuNO4 |
Molecular Weight |
194.63 g/mol |
IUPAC Name |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI Key |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


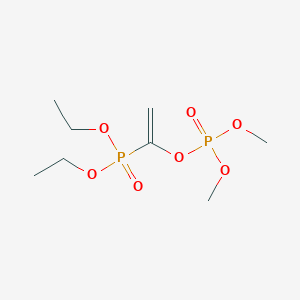
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
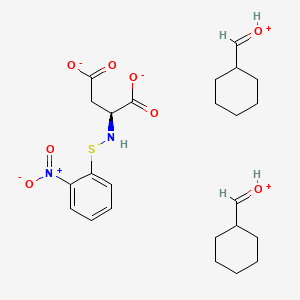

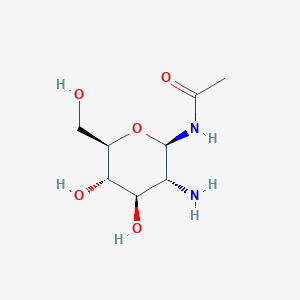

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

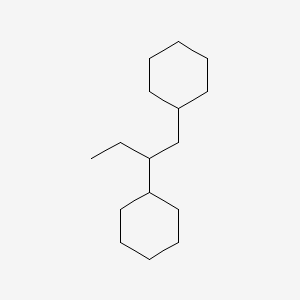
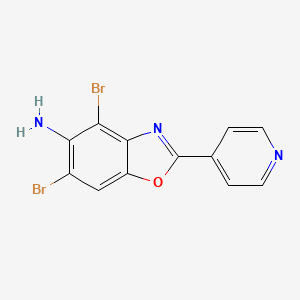
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
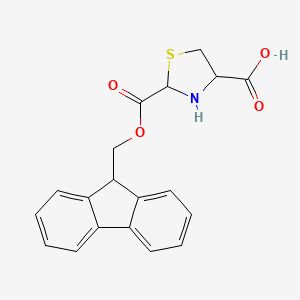
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
